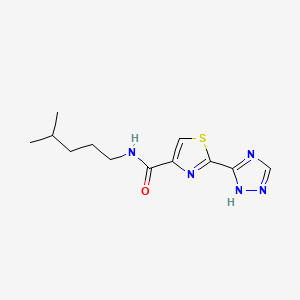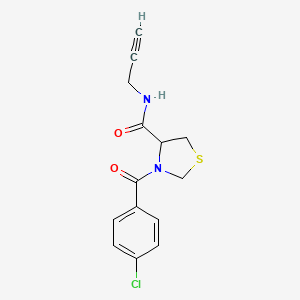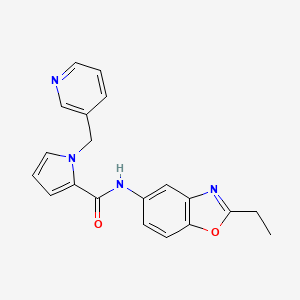
N-(4-methylpentyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methylpentyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide, commonly known as 'MTZPT', is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. MTZPT is a thiazole-based compound that contains a triazole ring and a carboxamide group, making it a unique and versatile molecule.
Mecanismo De Acción
The mechanism of action of MTZPT is not fully understood, but studies suggest that it may act through multiple pathways. In cancer cells, MTZPT has been shown to inhibit the activity of enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. In fungi and bacteria, MTZPT may act by disrupting the cell membrane or inhibiting key enzymes involved in metabolic pathways.
Biochemical and Physiological Effects:
MTZPT has been shown to have a range of biochemical and physiological effects, depending on the application and concentration used. In cancer cells, MTZPT has been shown to induce DNA damage and alter gene expression, leading to apoptosis. In fungi and bacteria, MTZPT has been shown to disrupt cell membrane integrity and inhibit key enzymes, leading to cell death. In material science, MTZPT has been used as a building block for the synthesis of novel materials with unique properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MTZPT in lab experiments is its versatility and potential for multiple applications. MTZPT can be used as a building block for the synthesis of novel materials, as an anticancer agent, or as a pesticide or fungicide. However, one limitation of using MTZPT is its complex synthesis process, which requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Direcciones Futuras
There are several future directions for research on MTZPT. In medicine, further studies could investigate the potential of MTZPT as a combination therapy with other anticancer agents. In agriculture, further studies could investigate the potential of MTZPT as a biopesticide or biofungicide. In material science, further studies could investigate the potential of MTZPT as a building block for the synthesis of novel materials with unique properties. Overall, MTZPT is a promising compound with multiple potential applications, and further research is needed to fully understand its mechanisms of action and potential uses.
Métodos De Síntesis
MTZPT can be synthesized through a multi-step process that involves the reaction of 4-methylpentan-1-amine with 2-bromoacetic acid to form an amide intermediate. This intermediate is then reacted with thiosemicarbazide to obtain the final product, MTZPT. The synthesis of MTZPT is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
MTZPT has been extensively studied for its potential applications in various fields. In medicine, MTZPT has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit cancer cell growth and induce apoptosis. In agriculture, MTZPT has been shown to have antifungal and antibacterial properties, making it a potential candidate for use as a pesticide or fungicide. In material science, MTZPT has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
N-(4-methylpentyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5OS/c1-8(2)4-3-5-13-11(18)9-6-19-12(16-9)10-14-7-15-17-10/h6-8H,3-5H2,1-2H3,(H,13,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYGPBVRGFFKGIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCNC(=O)C1=CSC(=N1)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methylpentyl)-2-(1H-1,2,4-triazol-5-yl)-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(4-tert-butylphenyl)sulfonylethyl]ethanesulfonamide](/img/structure/B7572833.png)



![1-[4-Fluoro-2-(trifluoromethylsulfonyl)phenyl]azetidin-3-ol](/img/structure/B7572857.png)


![5-[(5-chlorothiophen-2-yl)methyl]-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine](/img/structure/B7572895.png)


![4-[[3-(3,5-Dimethylpyrazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B7572909.png)
![2-[1-[(2-methoxy-5-methylphenyl)methyl]piperidin-4-yl]-1H-indole](/img/structure/B7572913.png)
![[3-(2-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7572919.png)
![3-[3-[Benzyl(methyl)amino]-2-hydroxypropyl]-2-methylquinazolin-4-one](/img/structure/B7572921.png)